5-Cyano-2,3-di-p-tolyltetrazolium chloride
Overview
Description
5-Cyano-2,3-di-p-tolyltetrazolium chloride is a redox-sensitive tetrazolium salt primarily used to detect metabolic activity in microorganisms. This compound is membrane-permeable and is reduced by respiratory activity to produce a red fluorescent, water-insoluble formazan crystal . It is widely used in various scientific research fields due to its unique properties.
Mechanism of Action
Target of Action
5-Cyano-2,3-di-p-tolyltetrazolium Chloride, also known as 5-Cyano-2,3-ditolyltetrazolium, is a redox-sensitive tetrazolium salt . Its primary targets are the respiratory mechanisms within cells . It is used primarily to detect metabolic activity in microorganisms .
Mode of Action
This compound is a membrane-permeable indicator that is readily taken up by living cells . It interacts with its targets by undergoing reduction in the presence of respiratory activity within the cell . This reduction process results in the production of a red fluorescent, water-insoluble formazan crystal .
Biochemical Pathways
The biochemical pathway affected by this compound is the cellular respiration pathway . The compound’s reduction to formazan is an indicator of the electron transport chain activity within the cell, which is a key component of cellular respiration .
Pharmacokinetics
Its membrane-permeable nature suggests that it can readily enter cells
Result of Action
The result of the action of this compound is the production of a red fluorescent formazan crystal . This fluorescence is an indicator of the metabolic activity within the cell . Therefore, the compound is often used in viability assays to distinguish between metabolically active (living) and inactive (dead) cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reduction to formazan is dependent on the presence of oxygen . Additionally, the compound’s fluorescence properties may be affected by the pH and temperature of the environment
Biochemical Analysis
Biochemical Properties
5-Cyano-2,3-di-p-tolyltetrazolium Chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules involved in cellular respiration . The nature of these interactions is primarily reduction, where the this compound is reduced to a fluorescent formazan in the presence of oxygen .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by indicating the respiratory activity in cells
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its reduction by respiratory activity in cells to produce a fluorescent formazan . This process can be used to evaluate the metabolic activity of the cells .
Metabolic Pathways
This compound is involved in the metabolic pathway of cellular respiration . It interacts with enzymes involved in this process, undergoing reduction to indicate respiratory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2,3-di-p-tolyltetrazolium chloride involves the reaction of p-tolylhydrazine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2,3-di-p-tolyltetrazolium chloride undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It is reduced by respiratory activity in living cells to form a red fluorescent formazan crystal.
Substitution Reactions: The compound can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include cellular respiratory enzymes and electron transport chain components.
Substitution: Reagents such as sodium azide or other nucleophiles can be used under mild conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
5-Cyano-2,3-di-p-tolyltetrazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical assays.
Biology: Employed to detect and quantify metabolic activity in microorganisms and cells.
Medicine: Utilized in diagnostic assays to measure cell viability and respiratory activity.
Industry: Applied in quality control processes to assess the microbial contamination of products.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another tetrazolium salt used for similar purposes but with different spectral properties.
Nitroblue Tetrazolium Chloride (NBT): Used in histochemistry and cell viability assays.
Tetrazolium Blue Chloride: Employed in various biochemical assays.
Uniqueness
5-Cyano-2,3-di-p-tolyltetrazolium chloride is unique due to its high sensitivity to redox changes and its ability to produce a distinct red fluorescent formazan crystal. This makes it particularly useful for detecting metabolic activity in a wide range of biological and environmental samples .
Properties
IUPAC Name |
2,3-bis(4-methylphenyl)tetrazol-2-ium-5-carbonitrile;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N5.ClH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJZAXOTLCJNLF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376367 | |
Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90217-02-0, 102568-47-8 | |
Record name | 5-Cyano-2,3-di-p-tolyltetrazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90217-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyano-2,3-di-p-tolyltetrazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090217020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Tetrazolium, 5-cyano-2,3-bis(4-methylphenyl)-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CYANO-2,3-DI-P-TOLYLTETRAZOLIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUS4P4I6FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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